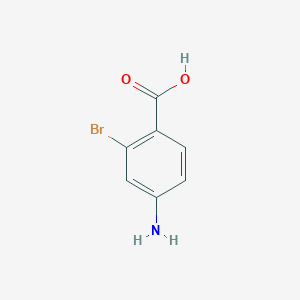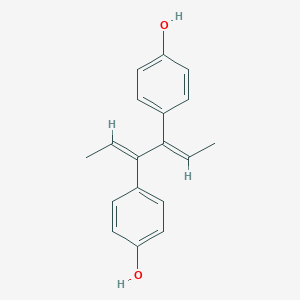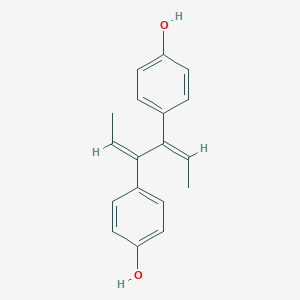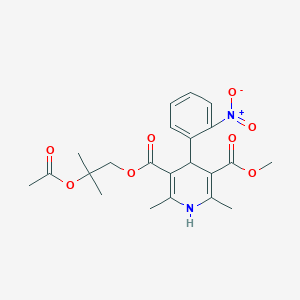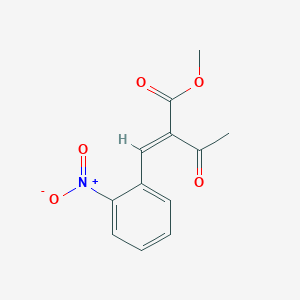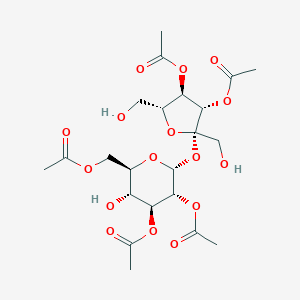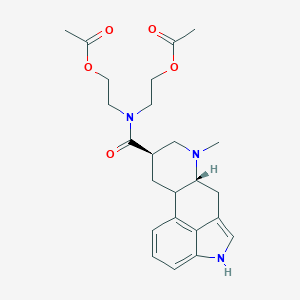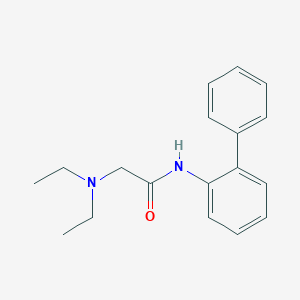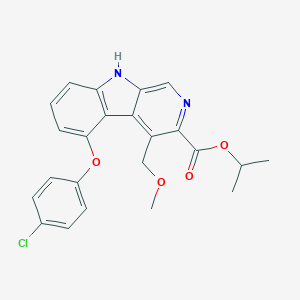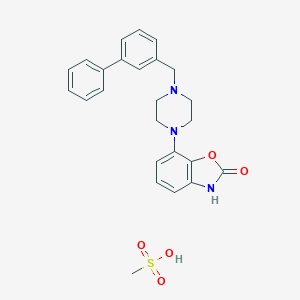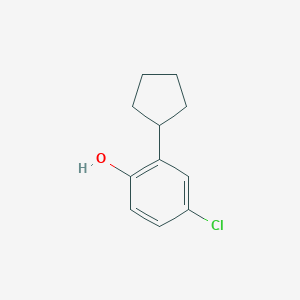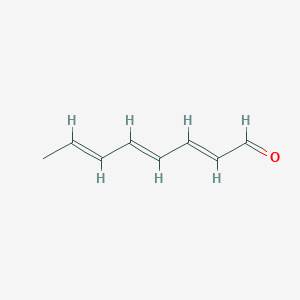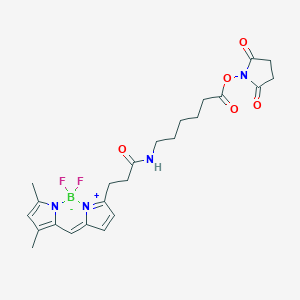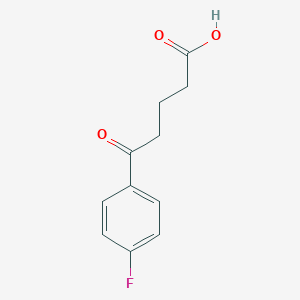
4-(4-Fluorobenzoyl)butyric Acid
Vue d'ensemble
Description
4-(4-Fluorobenzoyl)butyric Acid is an organic compound that plays a significant role in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Its structural features allow for the preparation of diverse libraries including nitrogenous heterocycles, which are of substantial interest in drug discovery (Soňa Křupková et al., 2013).
Synthesis Analysis
The synthesis of 4-(4-Fluorobenzoyl)butyric Acid often involves multistep reactions starting from commercially available materials. For instance, the Friedel-Crafts reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene has been used, with subsequent modifications to remove undesired isomers through sulfonation (H. Fan, 1990).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques used to determine the molecular structure of 4-(4-Fluorobenzoyl)butyric Acid and its derivatives. For example, the structure of 3,4-Di-t-butylbenzoic acid was determined by X-ray diffraction, revealing its triclinic crystal system and providing insights into the molecular distortion and bond stretching within its benzene ring (T. Hambley et al., 1990).
Chemical Reactions and Properties
4-(4-Fluorobenzoyl)butyric Acid undergoes various chemical reactions, forming complexes with different compounds. For instance, its interaction with lanthanides like Tb and Eu results in complexes that exhibit strong luminescence, demonstrating the compound's utility in the synthesis of materials with desirable photoluminescent properties (Li Li et al., 2015).
Physical Properties Analysis
The physical properties of 4-(4-Fluorobenzoyl)butyric Acid and its derivatives, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. Studies involving co-crystals and salts formed from 4-fluorobenzoic acid and heteroaromatic nitrogenous bases contribute to understanding these properties (A. Sikorski & D. Trzybiński, 2013).
Applications De Recherche Scientifique
Pharmaceutical Industry
- Application : 4-(4-Fluorobenzoyl)butyric Acid is a key raw material for the synthesis of the anti-hyperlipoproteinemic drug ezetimibe .
- Method of Application : The compound is prepared on a commercial scale using normal quality fluorobenzene (benzene content 300-700ppm) with the desfluoro analogue impurity at an acceptable level (less than 0.1 % by HPLC) .
- Results : The main criticality in making the compound lies in controlling the desfluoro analogue impurity (4-benzoylbutyric acid) at an acceptable level (< 0.05% w/w by HPLC) .
Agrochemical Industry
- Application : In agrochemicals, 4-(4-Fluorobenzoyl)butyric Acid has been used to synthesize pesticides, herbicides, and fungicides .
Chemical Synthesis
- Application : 4-(4-Fluorobenzoyl)butyric Acid is used as a starting material in various chemical synthesis processes .
- Method of Application : The compound can be prepared on a commercial scale using normal quality fluorobenzene (benzene content 300-700ppm) with the desfluoro analogue impurity at an acceptable level (less than 0.1 % by HPLC) .
- Results : The main criticality in making the compound lies in controlling the desfluoro analogue impurity (4-benzoylbutyric acid) at an acceptable level (< 0.05% w/w by HPLC) .
Surfactant Synthesis
- Application : 4-(4-Fluorobenzoyl)butyric Acid is used in the synthesis of various surfactants, which reduce the surface tension of liquids and make them easier to spread .
Improved Synthesis Process
- Application : An improved process for the preparation of 4-(4-Fluorobenzoyl)butyric Acid has been developed .
- Method of Application : The compound is prepared on a commercial scale using normal quality fluorobenzene (benzene content 300-700ppm) with the desfluoro analogue impurity at an acceptable level (less than 0.1 % by HPLC) .
- Results : The main criticality in making the compound lies in controlling the desfluoro analogue impurity (4-benzoylbutyric acid) at an acceptable level (< 0.05% w/w by HPLC) .
Preparation Method
- Application : A method for preparing 4-(4-Fluorobenzoyl)butyric Acid has been disclosed .
- Method of Application : The method comprises the following steps: with the protection of an inert gas, dispersing fluobenzene and treated aluminum trichloride into an organic solvent to form a dispersion system, subsequently dropwise adding glutaric anhydride into the dispersion system, reacting at 10-30 DEG C after glutaric anhydride is added, and treating after the reaction is completed so as to obtain 4-(4-Fluorobenzoyl)butyric Acid .
- Results : By controlling the moisture content and the grain fineness of aluminum trichloride, the conversion rate of the reaction is greatly improved, the production cost is lowered, and high industrial production operability is achieved .
Safety And Hazards
4-(4-Fluorobenzoyl)butyric Acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQROUOOMAMCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351048 | |
| Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzoyl)butyric Acid | |
CAS RN |
149437-76-3 | |
| Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149437-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WD9HE8J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


